Flt3-IN-18
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Overview
Description
Flt3-IN-18 is a compound that functions as an inhibitor of FMS-like tyrosine kinase 3 (FLT3). FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it a significant target for therapeutic intervention. The inhibition of FLT3 by compounds like this compound is crucial for disrupting the proliferation and survival of leukemic cells, thereby offering potential treatment options for AML patients .
Chemical Reactions Analysis
Flt3-IN-18, like other FLT3 inhibitors, undergoes several types of chemical reactions. These reactions include:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used .
Scientific Research Applications
Flt3-IN-18 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the structure-activity relationships of FLT3 inhibitors and to develop new synthetic methodologies.
Biology: Employed in cellular and molecular biology studies to investigate the role of FLT3 in cell signaling pathways and its impact on cell proliferation and survival.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy as a therapeutic agent for treating AML and other cancers with FLT3 mutations.
Industry: Applied in the development of new pharmaceuticals and in the optimization of drug production processes
Mechanism of Action
Flt3-IN-18 exerts its effects by binding to the active site of the FLT3 receptor, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, such as STAT5, RAS, MEK, and PI3K/AKT pathways. By blocking these pathways, this compound disrupts the proliferation and survival of leukemic cells, leading to their apoptosis and reduced tumor growth .
Comparison with Similar Compounds
Flt3-IN-18 can be compared with other FLT3 inhibitors, such as midostaurin, quizartinib, gilteritinib, and crenolanib. These compounds share a similar mechanism of action but differ in their chemical structures, potency, and clinical efficacy:
Midostaurin: The first FLT3 inhibitor approved for AML treatment, known for its broad kinase inhibition profile.
Quizartinib: A highly potent and selective FLT3 inhibitor, effective against FLT3-ITD mutations.
Gilteritinib: Approved for relapsed or refractory AML, known for its dual inhibition of FLT3 and AXL kinases.
Crenolanib: Effective against both FLT3-ITD and FLT3-TKD mutations, with a unique chemical structure that offers distinct pharmacokinetic properties
This compound stands out due to its specific binding affinity and inhibitory effects on FLT3, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C26H36N8O |
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Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-N-(4-aminocyclohexyl)-9-cyclopentyl-6-N-(4-morpholin-4-ylphenyl)purine-2,6-diamine |
InChI |
InChI=1S/C26H36N8O/c27-18-5-7-20(8-6-18)30-26-31-24(23-25(32-26)34(17-28-23)22-3-1-2-4-22)29-19-9-11-21(12-10-19)33-13-15-35-16-14-33/h9-12,17-18,20,22H,1-8,13-16,27H2,(H2,29,30,31,32) |
InChI Key |
RBJJYZNTQRAUAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C(N=C(N=C32)NC4CCC(CC4)N)NC5=CC=C(C=C5)N6CCOCC6 |
Origin of Product |
United States |
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